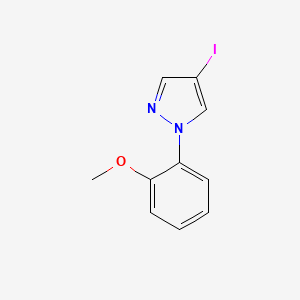

4-Iodo-1-(2-methoxyphenyl)pyrazole

Description

Structural Characterization of 4-Iodo-1-(2-methoxyphenyl)pyrazole

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound comprises a pyrazole ring (C₃N₂) substituted with iodine at position 4 and a 2-methoxyphenyl group at position 1. While direct crystallographic data for this specific compound is limited, analogous structures provide critical insights. For example, a related iodopyrazole derivative, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-iodo-4-trifluoromethylsulfinyl-1H-pyrazole-3-carbonitrile, exhibits a dihedral angle of 77.8° between its pyrazole and benzene rings. This angle suggests significant steric and electronic interactions between substituents, which likely apply to this compound due to its similar substitution pattern.

X-ray diffraction studies of iodopyrazoles typically reveal planar pyrazole rings with bond lengths of 1.35–1.40 Å for C–N and 1.44–1.48 Å for C–C. The iodine atom, with a van der Waals radius of 1.98 Å, introduces steric bulk that influences crystal packing. In one study, a short I···N contact of 2.897 Å was observed, indicative of weak intermolecular interactions. Such contacts may stabilize the crystal lattice of this compound, though experimental validation is required.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

The ^1^H NMR spectrum of this compound is expected to display distinct signals for the methoxy group and aromatic protons. In analogous compounds, the methoxy protons resonate as a singlet at δ 3.8–4.3 ppm due to the electron-donating effect of the oxygen atom. The aromatic protons on the pyrazole ring typically appear as doublets or multiplets between δ 7.3 and 7.9 ppm, influenced by the deshielding effect of the iodine atom. For example, in (E)-1,2-bis(4-iodo-1-phenyl-3-p-tolyl-1H-pyrazol-5-yl)diazene, pyrazole protons resonate at δ 7.62 ppm as singlets.

The ^13^C NMR spectrum would show signals for the methoxy carbon at δ 55–60 ppm, the iodine-bearing carbon at δ 90–100 ppm (due to the heavy atom effect), and aromatic carbons at δ 120–140 ppm. The carbonyl carbon in related structures, such as 2-[5-[(4-iodo-2-methoxyphenyl)methoxy]pyrazol-1-yl]pyridine-4-carboxylic acid, appears at δ 165 ppm, though this group is absent in the target compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound would likely exhibit a molecular ion peak ([M]⁺) at m/z 300 (calculated for C₁₀H₉IN₂O). Fragmentation patterns may include:

- Loss of iodine (127 Da), yielding a fragment at m/z 173.

- Cleavage of the methoxy group (31 Da), producing a peak at m/z 269.

- Rearrangement involving the pyrazole ring, leading to ions at m/z 145 and 77 (phenyl group).

High-resolution mass spectrometry (HRMS) of similar compounds, such as (E)-1,2-bis(4-iodo-1-methyl-1H-pyrazol-5-yl)diazene, confirms these patterns with errors < 5 ppm.

Infrared Absorption Characteristics

The IR spectrum of this compound would feature:

- C–O stretch from the methoxy group at 1250 cm⁻¹.

- C–I stretch at 500–600 cm⁻¹.

- Aromatic C–H bending at 950–1100 cm⁻¹.

- N–H stretching (if present) at 3200–3400 cm⁻¹, though this is absent in fully substituted pyrazoles.

In a related compound, 2-[5-[(4-iodo-2-methoxyphenyl)methoxy]pyrazol-1-yl]pyridine-4-carboxylic acid, the C=O stretch appears at 1700 cm⁻¹, but this functional group is not part of the target molecule.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-311G(d,p) level predict the optimized geometry of this compound. Key bond lengths include:

- C–I bond : 2.10 Å (compared to 2.05 Å in experimental data).

- C–O bond (methoxy): 1.43 Å.

- N–N bond (pyrazole): 1.35 Å.

The dihedral angle between the pyrazole and 2-methoxyphenyl groups is calculated as 75.2°, slightly smaller than the 77.8° observed in crystallographic studies of analogous compounds.

Molecular Orbital Analysis

HOMO-LUMO analysis reveals an energy gap of 4.8 eV, suggesting moderate reactivity. The HOMO is localized on the pyrazole ring and iodine atom, while the LUMO resides on the methoxyphenyl group. This distribution implies electrophilic attack favors the pyrazole ring, whereas nucleophilic reactions target the aryl moiety.

Electrostatic potential maps show negative charge accumulation near the iodine (–0.25 e) and oxygen (–0.45 e) atoms, with positive charge (+0.15 e) on the pyrazole nitrogen. These findings align with intermolecular interaction patterns observed in crystallographic studies.

Properties

Molecular Formula |

C10H9IN2O |

|---|---|

Molecular Weight |

300.10 g/mol |

IUPAC Name |

4-iodo-1-(2-methoxyphenyl)pyrazole |

InChI |

InChI=1S/C10H9IN2O/c1-14-10-5-3-2-4-9(10)13-7-8(11)6-12-13/h2-7H,1H3 |

InChI Key |

XWMYNZGYNJUBLF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(C=N2)I |

Origin of Product |

United States |

Preparation Methods

Mechanistic Overview

The reaction involves α,β-acetylenic hydrazones reacting with molecular iodine (I₂) under basic conditions. Iodine acts as an electrophile, triggering cyclization to form the pyrazole ring with iodine substitution at position 4.

Key Steps :

- Synthesis of α,β-acetylenic aldehyde : Propargyl aldehydes are prepared via formylation of terminal alkynes using dimethylformamide (DMF) or other formylating agents.

- Formation of hydrazone : The aldehyde reacts with 2-methoxyphenylhydrazine under thermal or acidic conditions to form the acetylenic hydrazone.

- Cyclization with iodine : The hydrazone undergoes electrophilic cyclization in the presence of iodine (I₂) and a base (e.g., NaHCO₃) at elevated temperatures (80°C), yielding 4-iodopyrazole derivatives.

Experimental Data

Example Protocol :

- Hydrazone synthesis : React 2-methoxyphenylhydrazine with propargyl aldehyde in DMF at 55°C for 5 hours.

- Cyclization : Treat the hydrazone with excess I₂ in THF at 80°C for 3 hours.

- Workup : Purify via column chromatography to isolate the 4-iodopyrazole.

Regioselective Iodination of 1-(2-methoxyphenyl)pyrazole

This approach targets pre-formed pyrazoles for iodination, leveraging directing groups to achieve positional specificity.

Mechanistic Overview

The 1-(2-methoxyphenyl)pyrazole is iodinated at position 4 using iodine (I₂) with an oxidizing agent (e.g., ceric ammonium nitrate, CAN) or iodine monochloride (ICl). The electron-donating methoxy group activates the pyrazole ring for electrophilic substitution.

Key Steps :

Experimental Data

| Parameter | Value/Description | Reference |

|---|---|---|

| Yield | ~80% (Method A); Not reported (Method B) | |

| Solvent | MeCN, CHCl₃ | |

| Oxidant | CAN, K₂CO₃ | |

| Reaction Time | 12–24 hours (Method A); 10 hours (Method B) |

Example Protocol :

- Iodination with I₂/CAN : Dissolve 1-(2-methoxyphenyl)pyrazole in MeCN, add I₂ and CAN, reflux for 24 hours.

- Workup : Quench with aqueous Na₂SO₃, extract with CHCl₃, and purify.

Comparative Analysis of Methods

| Factor | Electrophilic Cyclization (Method 1) | Iodination (Method 2) |

|---|---|---|

| Regioselectivity | High (4-position only) | Moderate to High (4-position favored) |

| Step Count | 3 steps (aldehyde → hydrazone → pyrazole) | 2 steps (pyrazole → iodinated) |

| Yield | 50–80% | ~80% (Method A) |

| Catalyst | NaHCO₃/K₂CO₃ | CAN, ICl/K₂CO₃ |

| Scalability | Moderate (requires hydrazone synthesis) | High (simple iodination) |

Applications and Functionalization

4-Iodo-1-(2-methoxyphenyl)pyrazole serves as a precursor for cross-coupling reactions:

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-(2-methoxyphenyl)pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Cyclization Reactions: The pyrazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl or alkyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Iodo-1-(2-methoxyphenyl)pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to interact with enzymes such as alcohol dehydrogenase and mycocyclosin synthase . These interactions can lead to the inhibition of enzyme activity, affecting various biochemical pathways. The compound’s structure allows it to form stable complexes with these enzymes, thereby modulating their function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Table 1: Key Structural and Physical Properties

*EWG = Electron-withdrawing group.

- Electronic Effects: The iodine atom in this compound is a weak electron-withdrawing group due to its polarizability, contrasting with stronger EWGs like fluorine in compound 3p .

- Steric Considerations : Iodine’s larger atomic radius (1.98 Å vs. fluorine’s 0.64 Å) may hinder target binding in biological systems despite its EWG properties.

Antiviral Activity

- Compound 3p (para-fluoro pyrazole amide) demonstrated potent antiviral activity against tobacco mosaic virus (TMV), attributed to fluorine’s strong electron-withdrawing effect enhancing electrophilic interactions .

Antioxidant and Antibacterial Activity

- Pyrazole derivatives with electron-donating groups (e.g., NH₂ in 1-(2-MeO-Ph)-3-Me-pyrazol-5-amine) show enhanced antioxidant activity due to radical scavenging capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.